molecular formula C7H16Cl2N2 B165461 1-Cyclopropylpiperazine dihydrochloride CAS No. 139256-79-4

1-Cyclopropylpiperazine dihydrochloride

Cat. No.: B165461
CAS No.: 139256-79-4
M. Wt: 199.12 g/mol
InChI Key: JDJNSFSTSJWJFA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acylation Reactions

Piperazine derivatives undergo acylation at the amine groups. For 1-Cyclopropylpiperazine dihydrochloride, the reaction typically involves:

  • Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.

  • Conditions : Neutralization of the hydrochloride salt (e.g., using NaOH) to free the amine, followed by reaction in anhydrous solvents like dichloromethane or THF at 0–25°C.

  • Products : N-acylated derivatives, such as 1-cyclopropyl-4-acetylpiperazine.

The cyclopropyl group may sterically hinder reactions at the adjacent nitrogen, potentially reducing reaction rates compared to unsubstituted piperazine .

Alkylation Reactions

Alkylation introduces alkyl groups to the piperazine ring:

  • Reagents : Alkyl halides (e.g., methyl iodide) or epoxides.

  • Conditions : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine.

  • Products : Mono- or dialkylated piperazines, depending on stoichiometry.

Example: Reaction with methyl iodide yields 1-cyclopropyl-4-methylpiperazine. The strained cyclopropane ring may direct alkylation to the less hindered nitrogen .

N-Oxidation

N-oxidation converts secondary amines to N-oxides:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Acidic or neutral aqueous/organic biphasic systems at 0–40°C.

  • Products : 1-Cyclopropylpiperazine-N-oxide.

Piperazine N-oxides are intermediates in drug metabolism and coordination chemistry. The dihydrochloride form may require pH adjustment to facilitate oxidation .

Coordination Chemistry

Piperazines act as ligands for metal ions. For this compound:

  • Metal Ions : Transition metals (e.g., Cd²⁺, Cu²⁺).

  • Conditions : Reaction in methanol/water mixtures at room temperature.

  • Products : Metal complexes with potential applications in catalysis or materials science.

The cyclopropyl group may influence complex geometry due to steric constraints, as seen in related Schiff-base complexes .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in acid-base equilibria:

  • Reagents : Strong bases (e.g., NaOH).

  • Conditions : Aqueous solutions.

  • Products : Free base (1-Cyclopropylpiperazine) upon neutralization.

This property is critical for purification and further functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropylpiperazine dihydrochloride has been investigated for its potential as a lead compound in drug development targeting various neurological disorders. The piperazine scaffold is prevalent in many pharmaceuticals, particularly those acting on the central nervous system (CNS).

Potential Therapeutic Areas

  • Anxiolytics and Antidepressants : Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. The cyclopropyl moiety may enhance receptor binding affinity, potentially leading to improved efficacy in treating mood disorders.
  • Antipsychotics : Similar compounds have shown promise in the treatment of psychotic disorders, suggesting that this compound may also exhibit antipsychotic effects.

Pharmacological Insights

Recent studies have highlighted the pharmacological activities associated with this compound:

  • Receptor Interactions : Research indicates that compounds with similar structures interact with serotonin and dopamine receptors, which are critical targets for mood disorder treatments . Understanding these interactions can guide further development of this compound for therapeutic use.

Case Study 1: Inhibition of Histamine H3 Receptors

A study demonstrated that derivatives of piperazine, including this compound, showed significant activity as histamine H3 receptor antagonists. This action can play a role in modulating neurotransmitter release and has implications for treating cognitive disorders .

Case Study 2: Antitumor Activity

Research has also explored the potential of piperazine derivatives in cancer therapy. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer models. One study indicated that certain piperazine derivatives exhibited strong antiproliferative effects against ovarian cancer cell lines, suggesting a pathway for developing new cancer therapies .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundCyclopropyl group, basic piperazinePotential CNS activity; receptor binding interactions
1-CyclopropylpiperazineCyclopropyl groupLacks hydrochloride; different solubility profile
4-CyclopropylpiperidineCyclopropyl group on piperidine ringMore saturated structure; distinct pharmacology
N-cyclropyldiphenylmethanamineCyclopropyl connected to diphenylUsed in antidepressants; different therapeutic profile

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine dihydrochloride involves its role as a selective serotonin reuptake inhibitor. It increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells . This action enhances serotonin signaling, which can improve mood and alleviate symptoms of depression. The molecular targets include serotonin transporters and various serotonin receptors .

Comparison with Similar Compounds

1-Cyclopropylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

What sets this compound apart is its specific action as an SSRI, which is not a common feature among all piperazine derivatives .

Biological Activity

1-Cyclopropylpiperazine dihydrochloride (1-CPP) is a piperazine derivative that has garnered interest for its potential biological activities. This compound is primarily recognized for its role in pharmacological research and as a biochemical probe. Below, we explore the biological activity of 1-CPP, including its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C7H14N2
  • Molecular Weight : 126.2 g/mol
  • CAS Number : 20327-23-5

The precise mechanism of action of 1-Cyclopropylpiperazine is not fully elucidated. However, it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions may lead to conformational changes in target proteins or enzymes, influencing their activity.

Potential Targets

  • Receptors : 1-CPP may interact with neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzymes : It has been suggested that this compound could serve as a biochemical probe to study enzyme mechanisms due to its structural properties.

Pharmacokinetics

The pharmacokinetic profile of 1-CPP indicates favorable bioavailability characteristics:

  • Absorption : Compounds with molecular weights below 500 g/mol typically exhibit good absorption; thus, 1-CPP is expected to be well-absorbed.
  • Distribution : Limited data exists on the distribution of 1-CPP in vivo, but its chemical structure suggests it may cross biological membranes effectively.
  • Metabolism and Excretion : Detailed metabolic pathways remain to be elucidated; however, studies on similar piperazine derivatives indicate potential pathways involving cytochrome P450 enzymes.

In Vitro Studies

Research has indicated that piperazine derivatives, including 1-CPP, exhibit a broad spectrum of biological activities. For instance:

  • Antiviral Activity : Some studies have explored the antiviral properties of related compounds against various viruses, suggesting that modifications in the piperazine structure can enhance activity.
CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
C856.853.355.3
C1653.356.156.1
C1855.360.060.0

This table illustrates the comparative effectiveness of different piperazine derivatives, indicating potential therapeutic applications for compounds similar to 1-CPP .

Case Studies

A notable study highlighted the use of piperazine derivatives in targeting specific viral infections, demonstrating significant protective effects compared to control agents . The findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropylpiperazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis of piperazine dihydrochloride derivatives typically involves nucleophilic substitution or coupling reactions. For example, cyclopropyl groups can be introduced via alkylation of piperazine using cyclopropyl halides or epoxides under alkaline conditions (e.g., NaHCO₃ or K₂CO₃) . Subsequent treatment with HCl gas or concentrated hydrochloric acid yields the dihydrochloride salt. Reaction optimization should focus on temperature (40–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometry to minimize byproducts like N-oxide derivatives .

Q. How should this compound be purified and characterized to ensure high purity?

  • Methodology : Recrystallization from ethanol/water mixtures is commonly used to purify dihydrochloride salts. Characterization involves:

  • HPLC/LC-MS : To confirm molecular weight (e.g., [M+H]⁺ ion) and assess purity (>98%).
  • TLC : Using silica gel plates with a mobile phase of CH₂Cl₂:MeOH (9:1) and visualization under UV or iodine vapor .
  • ¹H/¹³C NMR : To verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and piperazine backbone integrity .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodology : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, as piperazine derivatives may undergo photolytic decomposition. Regular stability testing via accelerated aging studies (40°C/75% RH for 6 months) is recommended to monitor impurity profiles .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the reactivity of this compound in ring-opening or cross-coupling reactions?

  • Methodology : The cyclopropyl group’s strain energy (≈27 kcal/mol) enhances susceptibility to ring-opening under acidic or oxidative conditions. For example:

  • Acid-Catalyzed Ring-Opening : In HCl/EtOH, the cyclopropane ring may cleave to form allylic intermediates, detectable via GC-MS .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires careful control of pH (<7) to avoid protonation of the piperazine nitrogen, which deactivates the catalyst .

Q. What strategies can resolve contradictions in reported bioactivity data for 1-Cyclopropylpiperazine derivatives?

  • Methodology : Discrepancies often arise from variations in assay conditions. Standardize protocols by:

  • Receptor Binding Assays : Use radioligands (e.g., ³H-labeled compounds) to quantify affinity for serotonin/dopamine receptors, controlling for ionic strength (e.g., 150 mM NaCl) and pH (7.4) .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess CYP450-mediated interactions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to GPCRs (e.g., 5-HT₆ receptors). Parameters: force field = OPLS3e, grid size = 25 ų .
  • QSAR Analysis : Correlate cyclopropyl ring topology (e.g., bond angles, dipole moments) with IC₅₀ values using descriptors like AlogP and topological polar surface area (TPSA) .

Q. Safety and Environmental Considerations

Q. What are the key ecological risks of this compound, and how can its environmental mobility be mitigated?

  • Methodology : While ecotoxicity data are limited, analog studies (e.g., piperazine derivatives) suggest moderate aquatic toxicity (LC₅₀ = 10–100 mg/L for Daphnia magna). Mitigation strategies include:

  • Adsorption Studies : Test affinity for activated charcoal or bentonite clay to assess soil mobility .
  • Biodegradation Screening : Use OECD 301F assays to evaluate microbial degradation in wastewater .

Q. Analytical Challenges

Q. How can researchers differentiate this compound from its synthetic byproducts or degradation products?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Identify byproducts like N-cyclopropylpiperazine N-oxide (∆m/z = +15.9949 for oxidation) .
  • ²⁹Si NMR : Detect siloxane contaminants from column chromatography if silica gel is incompletely removed .

Properties

IUPAC Name

1-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNSFSTSJWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611447
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139256-79-4
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine dihydrochloride
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Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (92 g) in 1,4-dioxin (200 mL) was treated with HCl (4 M in 1,4-dioxin, 500 mL) over 10 min while maintaining the temperature below 40° C. After the addition was complete, the mixture was heated at 45° C. for 9 h and then was cooled to room temperature. The thick suspension was diluted with hexanes (400 mL) and was cooled to 10° C. The resulting solid was collected by filtration, washed with hexanes, and dried to yield the title compound as a white solid.
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.0M HCl in dioxane (42.7 mL, 170.78 mmol) was added to a stirred solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (7.73 g, 34.16 mmol) in a mixture of methanol (50.0 mL) and ethyl acetate (200 mL). The resulting suspension was stirred at room temperature for 24 h under nitrogen. The white solid filtered off to give 1-cyclopropylpiperazine dihydrochloride (6.30 g, 93%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-(4-cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone (444.4 mg, 2 mmol) was added a mixture of HCl/IPA (5-6N, 2 mL). Solids were observed to precipitate immediately after the HCl/IPA was added. The resulting suspension was stirred for 5 h. Heptane (2 mL) was then added to the reaction mixture, followed by addition of IPA (2 mL). The resulting suspension was stirred for 0.5 h at ambient temperature. The solids were filtered off using a medium glass sintered funnel with a filter paper on the top. The reaction flask was rinsed with IPA (3 mL) and the rinse was used to wash the solids. The solid was washed a second time with fresh IPA (2 mL). The solids were dried at ambient temperature and house vacuum to yield the title compound as a white crystalline solid.
Quantity
444.4 mg
Type
reactant
Reaction Step One
Name
HCl IPA
Quantity
2 mL
Type
reactant
Reaction Step Two

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